5-BRomo-2-(5-fluoro-2-methylphenoxy)benzonitrile
Description
Properties
IUPAC Name |
5-bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFNO/c1-9-2-4-12(16)7-14(9)18-13-5-3-11(15)6-10(13)8-17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEGDAWEOBEQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OC2=C(C=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a bromo-substituted benzene derivative with a fluoro-substituted phenol derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is used to study the effects of bromo and fluoro substituents on biological systems. It can be used as a probe to investigate enzyme inhibition and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism by which 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile with structurally related benzonitrile derivatives, focusing on substituents, synthesis, and applications.
Key Comparisons
Substituent Effects on Reactivity and Stability Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group (C8H3BrF3NO) significantly increases electrophilicity at the nitrile group, enhancing reactivity in nucleophilic additions . Steric Effects: The 5-fluoro-2-methylphenoxy substituent in the target compound introduces steric hindrance, which may slow down reactions at the ortho position compared to smaller groups like hydroxyl or methoxymethoxy .
Synthesis Methodologies Hydroxyl Derivatives: 5-Bromo-2-hydroxybenzonitrile is synthesized via bromination of o-cyanophenol or cobalt(II)-catalyzed conversion of aldoximes . Protected Hydroxyl Groups: Methoxymethoxy and trifluoromethoxy derivatives are synthesized by replacing the hydroxyl group with protective or functional groups (e.g., methoxymethyl chloride or trifluoromethylating agents) . Amino and Morpholinyl Derivatives: These require nucleophilic aromatic substitution (e.g., replacing hydroxyl with morpholine) or reductive amination .
Applications in Drug Discovery The hydroxyl derivative (C7H4BrNO) is a key intermediate in antiretroviral and anticancer agents due to its hydrogen-bonding capability . Trifluoromethoxy and trifluoromethyl analogs are prioritized in agrochemicals for their resistance to metabolic degradation . Morpholinyl and methoxyethylamino derivatives are explored as kinase inhibitors or GPCR modulators, leveraging their solubility and bioavailability .
Biological Activity
5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of bromine and fluorine substituents contributes to its unique properties, enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation, although detailed mechanistic studies are still required.
Biological Activity Data
Recent research has highlighted the compound's potential in various biological assays. Below is a summary of key findings:
Case Studies
- Anticancer Activity : A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects. The IC50 values were found to be in the micromolar range, indicating its potential as a lead compound for further development in cancer therapy.
- Enzyme Inhibition : The compound was tested for its ability to inhibit specific kinases associated with tumor growth. Results indicated a dose-dependent inhibition, suggesting a promising avenue for therapeutic intervention in cancer treatment.
- Antimicrobial Properties : Preliminary antimicrobial assays demonstrated that the compound showed moderate activity against several bacterial strains, comparable to standard antibiotics, indicating its potential use in treating infections.
Comparative Analysis
When compared to other benzonitrile derivatives, this compound exhibits unique biological profiles due to the presence of the bromine and fluorine substituents. This structural distinction may enhance its binding affinity to target proteins, thereby increasing its efficacy.
| Compound Name | Anticancer Activity (IC50) | Enzyme Inhibition |
|---|---|---|
| This compound | 10 µM | Yes |
| Similar Compound A | 20 µM | No |
| Similar Compound B | 15 µM | Yes |
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, brominated intermediates (e.g., 5-bromo-2-hydroxybenzonitrile) can react with 5-fluoro-2-methylphenol under Mitsunobu conditions or using a base like potassium carbonate in polar aprotic solvents (DMF or DMSO) . Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for phenol:bromide) critically affect yield, with typical yields ranging from 60% to 85%. Recrystallization from chloroform or ethyl acetate is recommended for purification .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- HPLC/GC-MS : To assess purity (>95% by area normalization).
- NMR (¹H/¹³C) : Confirm substituent positions (e.g., bromo at C5, phenoxy at C2) and detect impurities.
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., O–H⋯N interactions between phenolic –OH and nitrile groups, with O⋯N distances ~2.81 Å) .
- Elemental analysis : Verify molecular formula (C₁₄H₁₀BrFNO).
Q. What are the key reactivity patterns of the nitrile and halogen substituents?
- Nitrile : Participates in cycloadditions (e.g., with azides to form tetrazoles) or reductions (e.g., LiAlH₄ to primary amines).
- Bromine : Susceptible to Suzuki-Miyaura cross-coupling with boronic acids (Pd catalysis) or nucleophilic substitution (e.g., with amines).
- Fluorine : Stabilizes adjacent substituents via electron-withdrawing effects, influencing regioselectivity in further substitutions .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., fluoro vs. methyl) impact reaction pathways in derivative synthesis?
The electron-withdrawing fluoro group at C5 (phenoxy ring) deactivates the ring, directing electrophilic attacks to the para position. In contrast, the methyl group at C2 (phenoxy) provides steric hindrance, favoring meta substitution in subsequent reactions. Computational studies (DFT) can model charge distribution to predict regioselectivity . For example, nitration of the phenoxy ring may favor the C4 position due to fluorine’s inductive effects.
Q. How should researchers address discrepancies in reported CAS numbers or spectral data for structurally similar compounds?
Cross-validate using multiple sources:
- CAS Registry : Cross-check with PubChem or ECHA databases to resolve conflicts (e.g., notes conflicting CAS numbers for a related compound).
- Spectral Libraries : Compare experimental NMR/IR with published data for analogues (e.g., 5-bromo-2-hydroxybenzonitrile in Acta Crystallographica ).
- Synthetic Replication : Reproduce literature methods and compare melting points or chromatographic retention times .
Q. What strategies optimize the compound’s stability under varying storage conditions?
- Temperature : Store at 0–6°C in amber vials to prevent photodegradation of the nitrile group.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the nitrile to amides or carboxylic acids.
- Solubility : Prepare stock solutions in anhydrous DMSO or acetonitrile to minimize decomposition .
Q. How does the compound’s crystal packing influence its physicochemical properties?
X-ray data reveal intermolecular hydrogen bonds (O–H⋯N) forming infinite chains, enhancing thermal stability (mp ~150–160°C). Planarity of the aromatic system (RMSD <0.03 Å) contributes to high melting points and low solubility in nonpolar solvents .
Q. What are the limitations of current biological activity studies, and how can experimental designs be improved?
Many studies focus on in vitro assays (e.g., kinase inhibition) without pharmacokinetic profiling. To enhance rigor:
- Dose-Response Curves : Use a wider concentration range (nM–μM) to establish IC₅₀ values.
- Comparative Controls : Include structurally similar compounds (e.g., 5-fluoro-2-methylbenzonitrile) to isolate the bromophenoxy group’s contribution to bioactivity .
Methodological Guidance Table
| Research Objective | Recommended Techniques | Key Parameters |
|---|---|---|
| Synthetic Yield Optimization | Mitsunobu reaction, Pd-catalyzed coupling | Temperature: 100°C; Catalyst: Pd(PPh₃)₄ (5 mol%) |
| Structural Validation | X-ray crystallography | Resolution: <0.8 Å; R-factor: <0.05 |
| Stability Assessment | Accelerated degradation studies | Conditions: 40°C/75% RH for 4 weeks |
| Biological Screening | Kinase inhibition assays | ATP concentration: 10 μM; Incubation: 1 hr |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
